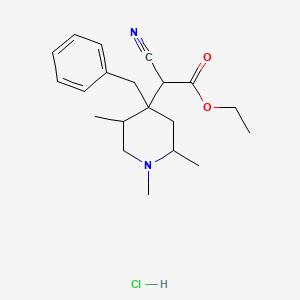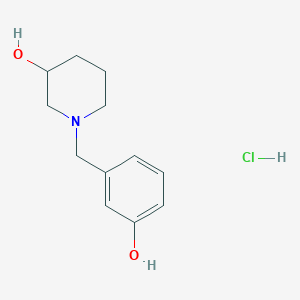![molecular formula C21H22O3 B5219272 2-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5219272.png)
2-[4-(2-methoxyphenoxy)butoxy]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-methoxyphenoxy)butoxy]naphthalene, commonly known as 2-MBN, is a synthetic compound that belongs to the family of naphthalene derivatives. This compound has been widely used in scientific research due to its unique physical and chemical properties. 2-MBN is a non-toxic, non-flammable, and non-corrosive compound that is soluble in organic solvents such as chloroform and methanol.
Wirkmechanismus
The mechanism of action of 2-MBN is not fully understood. However, it is believed that 2-MBN interacts with biological molecules such as proteins, nucleic acids, and lipids through hydrophobic interactions and hydrogen bonding. This interaction leads to a change in the conformation of the biological molecule, which can be detected by fluorescence spectroscopy.
Biochemical and Physiological Effects:
2-MBN has been shown to have a low toxicity profile and does not have any significant effects on the physiological functions of cells. However, it has been shown to interact with biological molecules such as proteins, nucleic acids, and lipids, which can lead to changes in their conformation and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-MBN is its ability to detect biological molecules with high sensitivity and specificity. It is also non-toxic and non-corrosive, which makes it safe to use in lab experiments. However, one of the limitations of 2-MBN is its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-MBN in scientific research. One of the areas of research is the development of new fluorescent probes based on 2-MBN for the detection of specific biological molecules. Another area of research is the use of 2-MBN as a photosensitizer for photodynamic therapy. Additionally, the use of 2-MBN as a surfactant for the preparation of nanoparticles is an area of research that has the potential for significant applications in drug delivery and biomedical imaging.
Conclusion:
In conclusion, 2-[4-(2-methoxyphenoxy)butoxy]naphthalene is a synthetic compound that has been widely used in scientific research due to its unique physical and chemical properties. The synthesis of 2-MBN involves the reaction between 2-naphthol and 2-bromoethyl-2-methoxyphenyl ether in the presence of potassium carbonate. 2-MBN has been used as a fluorescent probe, photosensitizer, and surfactant in scientific research. Its mechanism of action involves interaction with biological molecules such as proteins, nucleic acids, and lipids through hydrophobic interactions and hydrogen bonding. The advantages of 2-MBN include its high sensitivity and specificity for the detection of biological molecules, while its limitations include its low solubility in water. There are several future directions for the use of 2-MBN in scientific research, including the development of new fluorescent probes, the use of 2-MBN as a photosensitizer for photodynamic therapy, and the use of 2-MBN as a surfactant for the preparation of nanoparticles.
Synthesemethoden
The synthesis of 2-MBN involves the reaction between 2-naphthol and 2-bromoethyl-2-methoxyphenyl ether in the presence of potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain pure 2-MBN.
Wissenschaftliche Forschungsanwendungen
2-MBN has been widely used in scientific research due to its unique physical and chemical properties. It has been used as a fluorescent probe for the detection of biological molecules such as proteins, nucleic acids, and lipids. It has also been used as a photosensitizer for photodynamic therapy and as a surfactant for the preparation of nanoparticles.
Eigenschaften
IUPAC Name |
2-[4-(2-methoxyphenoxy)butoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-22-20-10-4-5-11-21(20)24-15-7-6-14-23-19-13-12-17-8-2-3-9-18(17)16-19/h2-5,8-13,16H,6-7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERGJRFLSIBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-biphenylylcarbonyl)amino]benzyl 4-biphenylcarboxylate](/img/structure/B5219200.png)
![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5219207.png)
![2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5219225.png)
![3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5219227.png)

![N-(3-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5219236.png)
![N-(6-methoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5219242.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5219245.png)
![N,N-dipropyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5219247.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)
![methyl 4-(4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5219278.png)

![2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5219295.png)